2-{[(4-Amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a variety of functional groups, including amino, morpholinyl, triazinyl, sulfanyl, phenyl, trifluoromethyl, and carbonitrile groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with morpholine and an amine source under controlled conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction involving a halogenated pyridine derivative and a suitable nucleophile.
Coupling Reactions: The triazine and pyridine moieties can be coupled using a thiol-based linker, such as thiourea, under basic conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution: The amino and morpholinyl groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl and amino groups, used in similar applications.
Morpholine-containing Triazines: Similar triazine core structure with morpholine substitution.
Phenyl-substituted Pyridines: Similar pyridine core with phenyl substitution.
Uniqueness
2-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C21H18F3N7OS |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methylsulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H18F3N7OS/c22-21(23,24)15-10-16(13-4-2-1-3-5-13)27-18(14(15)11-25)33-12-17-28-19(26)30-20(29-17)31-6-8-32-9-7-31/h1-5,10H,6-9,12H2,(H2,26,28,29,30) |
InChI Key |
VIHTXBKUDUEVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CSC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N |
Origin of Product |
United States |
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